molecular formula C10H22ClNO2 B2746172 H-Ile-OtBu.HCl CAS No. 119483-46-4; 69320-89-4

H-Ile-OtBu.HCl

Cat. No.: B2746172
CAS No.: 119483-46-4; 69320-89-4
M. Wt: 223.74
InChI Key: IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-OtBu.HCl is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of the amino acid L-isoleucine, where the carboxyl group is esterified with tert-butyl alcohol, and it is present as a hydrochloride salt. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ile-OtBu.HCl can be synthesized through the esterification of L-isoleucine with tert-butyl alcohol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Ile-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Scientific Research Applications

H-Ile-OtBu.HCl has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of H-Ile-OtBu.HCl involves its participation in biochemical pathways where it can be incorporated into peptides and proteins. The ester group can be hydrolyzed to release L-isoleucine, which then participates in metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine tert-Butyl Ester Hydrochloride
  • L-Valine tert-Butyl Ester Hydrochloride
  • L-Alanine tert-Butyl Ester Hydrochloride

Uniqueness

H-Ile-OtBu.HCl is unique due to its specific structure, which includes a branched-chain amino acid (L-isoleucine) esterified with tert-butyl alcohol. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922990
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-46-4
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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